1-(4-Propoxyphenyl)pentan-1-one

Description

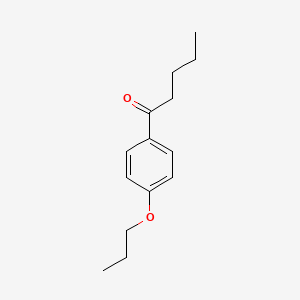

The compound 1-(4-Propoxyphenyl)pentan-1-one is a specific molecule within the larger class of aryl ketones. guidechem.comsigmaaldrich.com Its structure, featuring a pentanoyl group attached to a propoxyphenyl moiety, suggests potential applications in various fields of chemical synthesis and medicinal chemistry. The following sections provide a detailed examination of this compound based on the current scientific literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-propoxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-5-6-14(15)12-7-9-13(10-8-12)16-11-4-2/h7-10H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSMRBGHKGHINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299880 | |

| Record name | 1-Pentanone, 1-(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524732-39-6 | |

| Record name | 1-Pentanone, 1-(4-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524732-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanone, 1-(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Propoxyphenyl Pentan 1 One and Its Precursors

Established Synthetic Routes to 1-(4-Propoxyphenyl)pentan-1-one

The most prominent and direct method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction forms the core of many synthetic strategies for aryl ketones.

Friedel-Crafts Acylation Approaches for C-C Bond Formation

Friedel-Crafts acylation is a classic and versatile method for the introduction of an acyl group onto an aromatic ring. masterorganicchemistry.comnumberanalytics.com In the context of synthesizing this compound, this involves the reaction of propoxybenzene (B152792) with valeryl chloride in the presence of a Lewis acid catalyst. masterorganicchemistry.com The propoxy group on the benzene (B151609) ring is an ortho-, para-directing activator, meaning it will direct the incoming acyl group primarily to the position para to it, yielding the desired product.

The general reaction can be depicted as follows:

Propoxybenzene + Valeryl Chloride --(Lewis Acid)--> this compound + HCl

A variety of Lewis acids can be employed as catalysts, with aluminum chloride (AlCl₃) being one of the most common. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a non-polar solvent, such as dichloromethane (B109758) or chloroform, to dissolve the reactants and facilitate the reaction. numberanalytics.com The reaction mixture is often heated to drive the reaction to completion. libretexts.org

Due to the electron-withdrawing nature of the resulting ketone, the product is less reactive than the starting material, which conveniently prevents multiple acylations from occurring. wikipedia.org

Alternative Carbonyl Formation and Aryl Ether Synthesis Methods

While Friedel-Crafts acylation is the most direct route, the synthesis of this compound is also contingent on the availability of its precursors, propoxybenzene and valeryl chloride.

Aryl Ether Synthesis (Propoxybenzene):

Propoxybenzene is commonly synthesized via the Williamson ether synthesis. masterorganicchemistry.comorganicchemistrytutor.com This method involves the reaction of a phenoxide ion with a propyl halide. Typically, phenol (B47542) is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the sodium or potassium phenoxide salt. This is followed by the addition of a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to yield propoxybenzene. vaia.com The reaction is an Sₙ2 nucleophilic substitution. masterorganicchemistry.com

Carbonyl Precursor Synthesis (Valeryl Chloride):

Valeryl chloride, the acylating agent, is typically prepared from valeric acid. A common method involves the reaction of valeric acid with thionyl chloride (SOCl₂). google.comgoogle.com This reaction efficiently converts the carboxylic acid to the corresponding acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride, which are gases and can be easily removed. Other chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) or oxalyl chloride can also be used. patsnap.com

Development and Optimization of Novel Synthetic Pathways

In line with the growing emphasis on sustainable chemical manufacturing, research has focused on developing greener and more efficient synthetic routes.

Green Chemistry Principles in the Synthesis of this compound

Traditional Friedel-Crafts acylation often involves stoichiometric amounts of Lewis acids and halogenated solvents, which raise environmental concerns. rsc.org Green chemistry principles aim to mitigate these issues.

One approach is the use of solid acid catalysts, such as zeolites or sulfated zirconia, to replace homogeneous Lewis acids. rsc.orgresearchgate.net These catalysts are often reusable, reduce waste, and can sometimes be used in solvent-free conditions. rsc.org For instance, the acylation of aromatic ethers has been investigated using H-Beta zeolites. researchgate.net

Another green methodology involves using methanesulfonic anhydride (B1165640) as a promoter for the Friedel-Crafts acylation of carboxylic acids, which avoids the use of metallic and halogenated components. organic-chemistry.org This approach offers good yields and produces minimal waste. organic-chemistry.org The use of bismuth triflate as a water-tolerant and recyclable catalyst, especially under microwave irradiation, also presents a greener alternative. ruc.dk

The twelve principles of green chemistry, such as atom economy and the use of safer solvents, provide a framework for improving the environmental footprint of such syntheses. acs.org For example, designing a synthesis to maximize the incorporation of all materials used in the process into the final product is a key goal. acs.org

Continuous Flow and Batch Reactor Conditions for Scale-Up

For the industrial production of this compound, both batch and continuous flow reactors can be considered.

Batch Reactor Conditions:

In a traditional batch reactor, the synthesis would involve charging the reactor with propoxybenzene and a suitable solvent, followed by the gradual addition of the Lewis acid catalyst and then valeryl chloride. google.comgoogle.com The temperature would be controlled throughout the reaction, potentially with an initial cooling phase followed by heating to reflux to complete the reaction. libretexts.org After the reaction is complete, a work-up procedure involving quenching with water or dilute acid would be necessary to decompose the catalyst and separate the product. Purification would typically be achieved through distillation or crystallization.

Continuous Flow Reactor Conditions:

Continuous flow chemistry offers several advantages for the synthesis of aryl ketones, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. researchgate.netresearchgate.net In a continuous flow setup, streams of the reactants (propoxybenzene and valeryl chloride) and the catalyst (if a soluble catalyst is used) would be continuously mixed and passed through a heated reactor coil. The residence time in the reactor would be carefully controlled to ensure complete conversion. The product stream would then be collected continuously and purified. The use of packed-bed reactors with solid acid catalysts is particularly well-suited for continuous flow processes, allowing for easy separation of the catalyst from the product stream. researchgate.net

Preparation of Key Intermediates and Building Blocks for this compound Synthesis

The successful synthesis of this compound relies on the efficient preparation of its key building blocks: propoxybenzene and valeryl chloride.

Synthesis of Propoxybenzene:

The Williamson ether synthesis is a reliable method for preparing propoxybenzene. The reaction involves deprotonating phenol with a base to form the phenoxide, which then acts as a nucleophile to attack a propyl halide. masterorganicchemistry.com

Table 1: Representative Conditions for Propoxybenzene Synthesis via Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Phenol | 1-Bromopropane | Sodium Hydroxide | Water/Ethanol | Reflux | vaia.com |

Synthesis of Valeryl Chloride:

Valeryl chloride is typically synthesized from valeric acid using a chlorinating agent. Thionyl chloride is a common choice due to the gaseous nature of its byproducts. google.comgoogle.com

Table 2: Representative Conditions for Valeryl Chloride Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reference |

|---|---|---|---|---|

| n-Valeric Acid | Thionyl Chloride | DMF (catalytic) | 50-90 °C | google.comgoogle.com |

Chemical Reactivity and Derivatization Strategies of 1 4 Propoxyphenyl Pentan 1 One

Electrophilic Aromatic Substitution Reactions on the 4-Propoxyphenyl Moiety

The 4-propoxyphenyl group contains a propoxy substituent (-O-CH₂CH₂CH₃), which is a strong activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org By donating electron density to the benzene (B151609) ring through resonance, the propoxy group stabilizes the cationic intermediate (the sigma complex or benzenium ion) formed during the reaction. masterorganicchemistry.comlibretexts.org This activation directs incoming electrophiles primarily to the positions ortho and para to the propoxy group. Since the para position is already occupied by the pentanoyl group, substitution occurs at the ortho positions (C-3 and C-5).

Common electrophilic aromatic substitution reactions applicable to 1-(4-propoxyphenyl)pentan-1-one include:

Halogenation: The introduction of halogen atoms (e.g., Cl, Br) onto the aromatic ring can be achieved using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS). The reaction would yield 1-(3-bromo-4-propoxyphenyl)pentan-1-one.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, a key intermediate for the synthesis of anilines. masterorganicchemistry.com This would produce 1-(3-nitro-4-propoxyphenyl)pentan-1-one.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (-SO₃H), which can be used as a directing group or converted to other functionalities. wikipedia.org

Friedel-Crafts Reactions:

Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). This reaction is sometimes prone to polyalkylation and carbocation rearrangements. youtube.com

Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally more controlled than alkylation and yields a ketone, for instance, the introduction of an acetyl group to form 1-(3-acetyl-4-propoxyphenyl)pentan-1-one.

| Reaction | Reagents | Potential Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-propoxyphenyl)pentan-1-one |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-4-propoxyphenyl)pentan-1-one |

| Sulfonation | Fuming H₂SO₄ | 2-Pentanoyl-5-propoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Acetyl-4-propoxyphenyl)pentan-1-one |

Transformations Involving the Pentan-1-one Carbonyl Group

The carbonyl group (>C=O) of the pentan-1-one moiety is a primary site for a variety of chemical transformations, including reduction, oxidation, and nucleophilic additions. ncert.nic.in

Reduction: The ketone functionality can be readily reduced to a secondary alcohol. This is a common and predictable transformation.

To an Alcohol: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to 1-(4-propoxyphenyl)pentan-1-ol.

To an Alkane (Deoxygenation): The carbonyl group can be completely removed and converted to a methylene (B1212753) group (-CH₂-) via reactions like the Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This would yield 1-pentyl-4-propoxybenzene.

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bond adjacent to the carbonyl can occur. A specific oxidation relevant to ketones with α-hydrogens is the haloform reaction, but this requires a methyl ketone structure (R-CO-CH₃), which is not present in this compound. ncert.nic.in

The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. ncert.nic.in

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin, which is a versatile intermediate for synthesizing α-hydroxy acids and α-amino alcohols.

Imine and Enamine Formation: Reaction with primary amines (R-NH₂) results in the formation of imines (Schiff bases), while reaction with secondary amines (R₂NH) yields enamines. These reactions are typically catalyzed by acid.

Wittig Reaction: This reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond (an alkene) by reacting the ketone with a phosphorus ylide (a Wittig reagent).

Aldol (B89426) Condensation: The presence of α-hydrogens (on the carbon adjacent to the carbonyl) allows this compound to act as a nucleophile (in its enolate form) in aldol condensation reactions when treated with a base. It can react with another aldehyde or ketone to form β-hydroxy ketones. ncert.nic.in

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Alkane |

| Imine Formation | R-NH₂, Acid catalyst | Imine |

| Wittig Reaction | Ph₃P=CR₂ | Alkene |

Modifications of the Propoxy Side Chain

The propoxy side chain (-O-CH₂CH₂CH₃) is generally less reactive than the aromatic ring or the carbonyl group. However, specific reactions can be targeted at this moiety.

Ether Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would convert the propoxy group into a hydroxyl group, yielding 1-(4-hydroxyphenyl)pentan-1-one, and producing 1-bromopropane (B46711) or 1-iodopropane (B42940) as a byproduct.

Side-Chain Oxidation: While the alkyl chain itself is relatively inert, oxidation can sometimes be forced at the position alpha to the ether oxygen under specific radical conditions, although this is less common than oxidation at a benzylic position. libretexts.org

Radical Halogenation: Free radical halogenation could potentially substitute hydrogens on the propyl chain, but this process often lacks selectivity and may lead to a mixture of products.

Synthesis of Novel Derivatives and Analogues of this compound

The true synthetic utility of this compound lies in combining the aforementioned reactions to build novel and complex molecules. Research into analogues of similar structures, such as pyrovalerone, highlights common derivatization strategies. nih.gov

A key synthetic pathway involves the α-bromination of the ketone followed by nucleophilic substitution.

α-Bromination: The carbon adjacent to the carbonyl group can be selectively brominated using reagents like Br₂ in acetic acid to yield 2-bromo-1-(4-propoxyphenyl)pentan-1-one.

Nucleophilic Substitution: The resulting α-bromo ketone is a potent electrophile. The bromine atom can be displaced by various nucleophiles to introduce new functional groups. For instance, reaction with a primary or secondary amine (like pyrrolidine) would yield an α-amino ketone, a structure found in many biologically active compounds. nih.gov

This two-step sequence is a powerful method for synthesizing a library of derivatives. For example, the synthesis of pyrovalerone analogues often involves the reaction of an α-bromo-pentanophenone with pyrrolidine. nih.gov Applying this to this compound would lead to the synthesis of 2-(pyrrolidin-1-yl)-1-(4-propoxyphenyl)pentan-1-one and its analogues.

Further derivatization could involve modifications of the aromatic ring (e.g., nitration followed by reduction to an amine) either before or after modification of the ketone, leading to a wide range of structurally diverse molecules.

Spectroscopic Characterization and Structural Elucidation of 1 4 Propoxyphenyl Pentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum of 1-(4-propoxyphenyl)pentan-1-one would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring, the protons of the propoxy group, and the protons of the pentanoyl chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the precise assignment of each proton to its position in the molecular structure. For instance, the aromatic protons would likely appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the propoxy and pentanoyl groups would exhibit characteristic triplet and sextet patterns based on their neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the carbonyl carbon of the ketone group would be expected to appear at a significantly downfield chemical shift (typically in the range of 190-200 ppm). The aromatic carbons would resonate in the 110-165 ppm region, with the carbon attached to the oxygen of the propoxy group appearing at a higher chemical shift than the others. The aliphatic carbons of the propoxy and pentanoyl chains would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the pentanoyl and propoxy chains and to confirm the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can help to determine the preferred conformation of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connections between the different parts of the molecule, such as linking the pentanoyl chain to the phenyl ring and the propoxy group to the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and provides a "fingerprint" of the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. A strong absorption band around 1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the ketone. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 3100-2850 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching vibrations for the ether linkage (around 1250 cm⁻¹).

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

Table 4: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other formulas that might have the same nominal mass.

For this compound, the molecular formula is C₁₄H₂₀O₂. sigmaaldrich.com The theoretical exact mass of the neutral molecule is calculated by summing the exact masses of its constituent isotopes. In HRMS, the compound is often ionized by protonation to form the [M+H]⁺ adduct. The calculated exact mass for this protonated molecule provides a precise target value for experimental verification. The high-resolution measurement would confirm the presence of 14 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms, thereby validating the compound's identity.

Table 1: Theoretical HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₄H₂₁O₂]⁺ | 221.15361 |

This table presents the calculated theoretical exact mass for the protonated molecule. Experimental verification via an HRMS instrument would be expected to yield a mass value that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The structure of this compound contains specific groups of atoms, known as chromophores and auxochromes, which give rise to a characteristic UV-Vis spectrum.

The key chromophores in this molecule are the benzene ring and the carbonyl group (C=O). The propoxy group (-OCH₂CH₂CH₃) attached to the benzene ring acts as an auxochrome—a group that modifies the light-absorbing properties of the chromophore. The electronic transitions observed in the UV-Vis spectrum are primarily of two types: π → π* and n → π*. nih.gov

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov They are associated with the aromatic ring and the carbonyl group and typically result in strong absorption bands. nih.govresearchgate.net

n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. nih.gov These transitions are characteristically less intense ("forbidden") than π → π* transitions. researchgate.net

The conjugation between the carbonyl group and the benzene ring, along with the electron-donating effect of the propoxy auxochrome, is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. guidechem.com While specific experimental values for λmax are not available in the reviewed literature, the expected transitions based on the molecule's structure can be summarized.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Expected Intensity |

| π → π | Phenyl, Carbonyl | Shorter Wavelength (e.g., ~200-280 nm) | High (Allowed) |

| n → π | Carbonyl | Longer Wavelength (e.g., >280 nm) | Low (Forbidden) |

This table outlines the principal electronic transitions anticipated for this compound based on its chemical structure. The exact position and intensity of the absorption bands can be influenced by factors such as the solvent used for analysis. nist.gov

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search for computational chemistry and molecular modeling studies on the chemical compound this compound, no specific research articles or publicly accessible data were identified that would allow for the creation of the requested detailed analysis.

Efforts to locate scholarly papers detailing the quantum chemical calculations, spectroscopic predictions, conformational analysis, or in silico molecular interactions of this compound have been unsuccessful. Searches for data pertaining to its optimized geometry, electronic structure, and potential energy surface, as determined through methods like Density Functional Theory (DFT), yielded no specific results for this particular molecule.

Consequently, it is not possible to provide the in-depth article as outlined in the user's request, which required detailed research findings for the following sections:

Computational Chemistry and Molecular Modeling Studies of 1 4 Propoxyphenyl Pentan 1 One

In Silico Assessment of Molecular Interactions and Structural Features

While general principles of computational chemistry and molecular modeling are well-established, the application of these methods to a specific compound like 1-(4-Propoxyphenyl)pentan-1-one requires dedicated research. The absence of such published studies prevents a scientifically accurate and detailed discussion on its specific computational characteristics.

Therefore, the generation of an article with the requested structure and content, including data tables and detailed research findings, cannot be fulfilled at this time due to the lack of available source material in the scientific literature.

No Publicly Available Research Found on the Medicinal Chemistry and Biological Activity of this compound and Its Derivatives

Despite a comprehensive search of scientific literature, no specific studies detailing the medicinal chemistry and biological activity of this compound or its derivatives could be identified. The requested article, focusing on the rational design, pharmacological profiling, and structure-activity relationships of this particular compound and its analogues, cannot be generated due to the absence of available research data.

The investigation sought to uncover research pertaining to the following areas for this compound derivatives:

Rational Design and Synthesis: Information on the strategic design and chemical synthesis of analogues for the purpose of biological evaluation.

In Vitro Pharmacological Target Identification: Data related to the compound's effects on specific biological targets, including:

Enzyme Inhibition: Studies on the inhibition of enzymes such as cholinesterases and monoamine oxidases.

Receptor Binding: Affinity and selectivity profiles for receptors like monoamine transporters.

Antimicrobial and Antifungal Activity: Assessment of the compound's ability to inhibit the growth of microorganisms and fungi.

Anti-inflammatory and Other Bioactivities: Screening for potential anti-inflammatory effects or other biological activities.

Structure-Activity Relationship (SAR) Analysis: Analysis of how the chemical structure of the derivatives influences their biological activity, and any subsequent efforts toward lead optimization.

The exhaustive search of publicly accessible scientific databases and journals did not yield any publications that specifically address the medicinal chemistry or biological investigations of this compound or its direct derivatives within the scope of the requested outline. Therefore, no data tables or detailed research findings for this specific compound can be provided.

It is important to note that the absence of published research does not definitively mean that no research has ever been conducted. Such work may exist in proprietary industry databases, unpublished academic research, or may not have been disclosed publicly. However, based on the available public information, the scientific community has not reported on the medicinal chemistry and biological activity of this compound and its derivatives.

Medicinal Chemistry and Biological Activity Investigations of 1 4 Propoxyphenyl Pentan 1 One Derivatives

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

Impact of Aromatic Substituents on Biological Potency

The biological profile of compounds based on the 1-(4-propoxyphenyl)pentan-1-one scaffold is expected to be significantly modulated by the nature and placement of substituents on the aromatic ring. The 4-propoxy group is a pivotal feature, influencing the molecule's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. In related series of compounds, such as (4-alkoxyphenyl)glycinamides, variations in the length of the alkoxy chain have been demonstrated to critically affect agonist potency at the GPR88 receptor, highlighting that an optimal chain length is often necessary for potent biological activity. nih.gov

The introduction of further substituents onto the phenyl ring can refine the biological activity. For instance, research on acetophenone (B1666503) derivatives as inhibitors of monoamine oxidase B (MAO-B) has indicated that the presence of halogen-substituted benzyloxy groups at the C3 and C4 positions can enhance inhibitory effects. rsc.org This suggests that the electronic environment of the phenyl ring, as altered by electron-donating or electron-withdrawing groups, is a key factor in molecular recognition by target proteins.

Table 1: Inferred Effects of Aromatic Substituents on the Biological Activity of this compound Analogs

This interactive table summarizes the likely effects of different substituents on the phenyl ring of this compound derivatives, based on findings from related chemical series.

| Substituent Type | Position on Phenyl Ring | Predicted Impact on Potency | Rationale Based on Structurally Similar Compounds |

| Alkoxy Chain Length | 4 | Modulatory; an optimal length is likely required for maximal potency. | This affects the overall lipophilicity, which can influence membrane permeability and the fit within hydrophobic binding pockets of the target protein. nih.gov |

| Halogens (e.g., F, Cl, Br) | 2, 3, 5, or 6 | Potential for enhanced potency. | Halogen atoms can form specific halogen bonds with the target protein and modify the electronic character of the aromatic ring, influencing binding affinity. rsc.org |

| Small Alkyl Groups (e.g., -CH₃) | 2, 3, 5, or 6 | Variable; can increase or decrease potency depending on the target. | These groups can provide additional hydrophobic interactions but may also introduce steric hindrance, preventing optimal binding. |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | 2, 3, 5, or 6 | The effect is highly dependent on the specific biological target. | These groups alter the electrostatic potential of the aromatic ring, which can be crucial for the orientation and strength of binding interactions. |

Role of the Pentanone Side Chain in Molecular Recognition

The pentanone side chain of this compound is integral to its interaction with biological targets. The carbonyl group and the flexible five-carbon chain are key determinants of molecular recognition.

The carbonyl oxygen is a strong hydrogen bond acceptor and is a common feature in many pharmacologically active ketones, where it often plays a critical role in anchoring the molecule to its target. numberanalytics.com This interaction can provide the necessary orientation for the rest of the molecule to engage with the binding site effectively.

The pentyl chain offers conformational flexibility, allowing the molecule to adapt to the specific topology of a protein's binding pocket. The length of this alkyl chain is often a critical factor for achieving optimal biological activity. In studies concerning phenyl alkyl ketones as inhibitors of phosphodiesterase-4 (PDE4), the length and nature of the alkyl chain were shown to be significant for their inhibitory potency. The hydrophobic character of the pentyl group can also contribute to the binding affinity through interactions with nonpolar amino acid residues.

Conformational Effects on Biological Activity

The three-dimensional shape, or conformation, of a flexible molecule like this compound is a crucial factor governing its biological activity. The presence of several rotatable bonds allows the molecule to exist in numerous conformations, but typically only a specific conformation, the "bioactive conformation," is responsible for its biological effect.

Molecular Docking and Dynamics Simulations in Drug Design

Ligand-Target Interaction Modeling

Molecular docking is a computational method that predicts the binding orientation of a ligand to a protein target. For derivatives of this compound, docking studies can provide detailed insights into the specific interactions that drive their biological activity. These simulations can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces. For example, docking studies of acetophenone derivatives have been instrumental in elucidating their binding modes with enzymes like cyclooxygenase-2. nih.gov

Table 2: Predicted Ligand-Target Interactions for this compound Derivatives

This interactive table outlines the potential types of interactions between different parts of the this compound scaffold and a hypothetical protein target.

| Molecular Feature of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Aromatic (Phe, Tyr, Trp), Nonpolar (Leu, Val) |

| Propoxy Group Oxygen | Hydrogen Bond Acceptor | Polar (Ser, Thr, Tyr, Asn, Gln) |

| Propoxy Group Alkyl Chain | Hydrophobic Interactions | Nonpolar (Leu, Val, Ile, Ala) |

| Pentanone Carbonyl Oxygen | Hydrogen Bond Acceptor | Polar (Ser, Thr, Asn, Gln), Charged (Arg, Lys) |

| Pentyl Chain | Hydrophobic Interactions | Nonpolar (Leu, Val, Ile, Ala, Met) |

Conformational Analysis within Binding Pockets

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex. MD simulations can assess the stability of a docked pose and explore the conformational flexibility of both the ligand and the protein over time. For a flexible molecule such as this compound, these simulations can reveal how the side chains adapt to the binding pocket, providing a more accurate picture of the binding event and highlighting key residues for interaction.

Virtual Screening Approaches for Novel Active Compounds

Virtual screening is a computational methodology used to search vast libraries of chemical compounds to identify potential drug candidates. nih.govnih.gov For the this compound scaffold, this can be approached in two ways:

Ligand-Based Virtual Screening: This approach uses the known structure of this compound as a template to find other molecules with similar structural or chemical properties.

Structure-Based Virtual Screening: When the three-dimensional structure of the biological target is known, libraries of compounds can be computationally docked into the active site and scored based on their predicted binding affinity.

The combination of these in silico methods with subsequent experimental validation provides a powerful and efficient strategy for the discovery of novel and potent drug candidates based on the this compound framework.

Potential Applications of 1 4 Propoxyphenyl Pentan 1 One Beyond Medicinal Chemistry

Utilization as Chemical Building Blocks and Intermediates in Organic Synthesis

The molecular architecture of 1-(4-propoxyphenyl)pentan-1-one, featuring a ketone carbonyl group, a flexible pentanoyl chain, and a substituted aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules. The carbonyl group serves as a reactive site for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups, thereby expanding its synthetic utility. The propoxy group, being an electron-donating group, can influence the regioselectivity of these reactions.

Applications in Materials Science

The structural characteristics of this compound, particularly the presence of a rigid aromatic core and a flexible alkyl chain, are features commonly found in liquid crystal monomers. nih.govresearchgate.netnih.govdiva-portal.org Liquid crystals are a state of matter with properties between those of conventional liquids and those of solid crystals, and they are the foundational materials for the ubiquitous liquid crystal displays (LCDs).

The molecular shape of compounds influences their ability to form liquid crystalline phases. Molecules containing a biphenyl (B1667301) or similar rigid core, often with terminal alkyl or alkoxy groups, are known to exhibit liquid crystalline behavior. documentsdelivered.com The 4-propoxyphenyl group in this compound provides a degree of rigidity and polarity that could, in appropriately designed derivatives, favor the formation of mesophases. For instance, the synthesis of liquid crystal monomers often involves incorporating alkoxy groups on phenyl rings to tune the material's properties. While direct research on the liquid crystalline properties of this compound itself is not documented, its structural motifs suggest that it could serve as a precursor or a component in the synthesis of novel liquid crystalline materials.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. The search for new organic NLO materials is an active area of research, and compounds with specific structural features are often targeted.

Chalcones, which are α,β-unsaturated ketones flanked by two aromatic rings, are a well-studied class of organic NLO materials. researchgate.netresearchgate.net The NLO response in these molecules is often enhanced by the presence of electron-donating and electron-accepting groups on the aromatic rings, which facilitate intramolecular charge transfer. Although this compound is not a chalcone, it shares some key structural elements, namely a ketone carbonyl group and a substituted phenyl ring.

The propoxy group on the phenyl ring in this compound is an electron-donating group, which could contribute to a molecule's NLO properties. Studies on other organic molecules have shown that alkoxy substituents can positively influence the third-order nonlinear optical susceptibility. While experimental data on the NLO properties of this compound are not available, theoretical and experimental studies on related pyrazoline derivatives and other organic chromophores suggest that the combination of an aromatic system and a carbonyl group can lead to significant NLO effects. nih.govrsc.orgresearchgate.net Further investigation into the NLO properties of this compound and its derivatives could reveal their potential in this technologically important area.

Role in Agrochemical Development

The development of new and effective agrochemicals, such as fungicides and insecticides, is a continuous effort to ensure food security. The chemical structures of many successful agrochemicals are based on specific pharmacophores that interact with biological targets in pests and pathogens. Phenyl ketones and their derivatives have been identified as important intermediates in the synthesis of some agrochemicals. nih.govnih.gov

For example, certain 1,2,4-triazole (B32235) derivatives containing a ketone functionality have shown significant fungicidal activity. researchgate.net The synthesis of these compounds often involves the use of substituted phenyl ketones as starting materials. The fungicidal activity of 2-phenoxy-1-(3-pyridyl)ethan-1-ols has been linked to their chemical structure, which is derived from a ketone precursor. researchgate.net Moreover, the development of novel succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides, has involved the synthesis of N-(alkoxy)-diphenyl ether carboxamide derivatives, where ketone-like structures can be part of the synthetic pathway. mdpi.com

While there is no direct report of this compound being used in the synthesis of commercial agrochemicals, its structural features align with those of known precursors. The propoxyphenyl moiety could be a key fragment in designing new active ingredients. The strategy of combining known active fragments is a common approach in agrochemical research, suggesting that this compound could be a valuable building block for creating novel pesticide candidates.

Future Directions and Research Perspectives

Advancements in Stereoselective Synthesis of 1-(4-Propoxyphenyl)pentan-1-one Analogues

The synthesis of specific stereoisomers is crucial in modern drug discovery, as different enantiomers and diastereomers of a chiral molecule can exhibit vastly different biological activities and metabolic profiles. Future research will likely focus on developing highly efficient and stereoselective synthetic routes to analogues of this compound. Methodologies such as the use of chiral auxiliaries, organocatalysis, and transition-metal-catalyzed asymmetric synthesis could be employed. For instance, strategies analogous to the stereocontrolled synthesis of 1-substituted homotropanones, which utilize chiral N-tert-butanesulfinyl imines as key intermediates, could be adapted to control the stereochemistry of new derivatives mdpi.com. The goal would be to produce libraries of stereochemically pure compounds for detailed biological evaluation.

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict the properties and activities of novel compounds before their synthesis. Future research on this compound and its derivatives will undoubtedly leverage these techniques.

Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H20O2 |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCC(=O)C1=CC=C(C=C1)OCCC |

| InChI Key | RRSMRBGHKGHINT-UHFFFAOYSA-N |

Data sourced from public chemical databases.

Advanced computational studies could include:

Quantitative Structure-Activity Relationship (QSAR): To correlate the structural features of analogues with their biological activities.

Molecular Docking: To predict the binding modes of these compounds with various biological targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models can forecast the pharmacokinetic and toxicological profiles of new derivatives, helping to prioritize compounds with favorable drug-like properties mdpi.com.

These computational approaches will be instrumental in guiding the design of new analogues with improved potency and selectivity.

Expanded Biological Target Profiling and Polypharmacology Studies

The biological targets of this compound are currently not well-defined. A crucial area of future research will be to perform extensive biological screening to identify its molecular targets. This could involve broad-based screening against a panel of receptors, enzymes, and ion channels.

Furthermore, the concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in the treatment of complex diseases. Future studies could explore the polypharmacological profile of this compound and its derivatives. This approach could reveal novel therapeutic opportunities where modulating multiple targets simultaneously provides a synergistic effect. For example, research on pyrovalerone analogues has shown that these compounds can act as potent inhibitors of multiple monoamine transporters. nih.govnih.gov

Development of Novel Derivatives with Enhanced Specificity and Multitarget Activity

Building upon the insights from stereoselective synthesis and computational modeling, the development of novel derivatives with tailored biological activities will be a key research focus. This will involve the systematic modification of the this compound scaffold to enhance its specificity for a single target or to engineer multitarget activity.

For instance, the introduction of different functional groups on the phenyl ring or modifications of the pentanone chain could significantly alter the pharmacological profile. The synthesis and evaluation of derivatives with different alkoxy groups at the 4-position of the phenyl ring, analogous to studies on 14-alkoxymorphinans, could yield compounds with altered receptor affinities. nih.govresearchgate.net The goal would be to create a portfolio of compounds with diverse and well-characterized biological activities.

Exploration of New Application Areas for this compound and its Derivatives

The potential applications of this compound and its derivatives are largely unexplored. Future research should aim to identify new therapeutic areas where these compounds could be beneficial. Based on the activities of structurally related ketones and their derivatives, potential areas of investigation could include:

Neuropharmacology: Given that many phenyl ketone derivatives exhibit activity in the central nervous system, exploring the effects of these compounds on neurological targets is a logical step. nih.govnih.gov

Oncology: The cytotoxic potential of novel chemical entities is a constant area of investigation. Screening programs could assess the anticancer activity of these compounds. nih.gov

Infectious Diseases: The vast chemical space of synthetic compounds holds promise for the discovery of new antimicrobial agents.

The exploration of these and other potential application areas will be driven by the results of expanded biological target profiling and a deeper understanding of the structure-activity relationships of this class of compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Propoxyphenyl)pentan-1-one, and how do reaction conditions influence yield?

The synthesis of aryl ketones like this compound typically involves Friedel-Crafts acylation or coupling reactions. For example:

- Friedel-Crafts Acylation : Reacting 4-propoxybenzene with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method requires careful control of stoichiometry and temperature to avoid side reactions like over-acylation or decomposition .

- Grignard Reaction : Using 4-propoxybenzene magnesium bromide with pentanoyl chloride in dry ether, followed by acid quenching. This route may offer better regioselectivity compared to Friedel-Crafts .

Q. Key Variables Affecting Yield :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.2–1.5 eq AlCl₃ | Excess leads to byproducts |

| Temperature | 0–5°C (for Grignard) | Higher temps cause decomposition |

| Reaction Time | 4–6 hrs (Friedel-Crafts) | Prolonged time risks side reactions |

Reference synthetic yields for analogous compounds (e.g., biphenylpentanone) range from 59% (Grignard) to 70% (acyl chloride coupling) .

Q. What spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Identify propoxy group protons (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) and ketone-adjacent methylene groups (δ 2.5–3.0 ppm).

- ¹³C NMR : Confirm the carbonyl carbon (δ ~205–210 ppm) and aryl carbons (δ 110–160 ppm) .

- IR Spectroscopy : Detect the carbonyl stretch (C=O, ~1700–1750 cm⁻¹) and aryl ether (C-O-C, ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of propoxy group) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming regiochemistry in analogs like 4-F-α-PVP .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. For example:

- Case Study : In 4-F-α-PVP analogs, NMR suggested a planar ketone group, but X-ray revealed slight distortion due to crystal packing. To resolve this:

Q. What computational strategies predict the biological activity of this compound?

While direct data on this compound is limited, analogs (e.g., cathinones) show potential CNS activity. Methodological steps include:

- Molecular Docking : Use software (AutoDock Vina) to model interactions with dopamine/norepinephrine transporters. Focus on the ketone and aryl groups’ binding affinity .

- QSAR Modeling : Train models using datasets of structurally similar compounds (e.g., 4-F-3-Methyl-α-PVP) to predict logP, BBB permeability, and metabolic stability .

- ADMET Prediction : Tools like SwissADME estimate toxicity profiles (e.g., hepatotoxicity risk from prolonged alkyl chain metabolism) .

Q. How can synthesis yield be optimized while minimizing byproducts?

Comparative analysis of analogous syntheses reveals:

- Catalyst Screening : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce carbocation rearrangements .

- Solvent Optimization : Use dichloromethane instead of CS₂ in Friedel-Crafts to improve solubility and reduce toxicity .

- In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate formation and adjust reagent addition rates .

Q. Example Yield Improvement :

| Method | Yield (Initial) | Yield (Optimized) |

|---|---|---|

| Grignard + AlCl₃ | 59% | 72% (with FeCl₃) |

| Acyl Chloride Coupling | 70% | 85% (solvent: DCM) |

Q. What analytical methods quantify trace impurities in this compound?

- HPLC-UV/HRMS : Use a C18 column (acetonitrile/water gradient) to separate impurities. Calibration curves for analogs (e.g., 1-(2,4-dihydroxyphenyl)pentan-1-one) show linearity (R² > 0.99) at 254 nm .

- GC-MS with Derivatization : Silylate hydroxylated byproducts (e.g., from oxidation) to enhance volatility .

- ICP-MS : Detect metal catalysts (e.g., Al, Fe) at ppm levels, critical for pharmacological safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.